ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Description
Ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a pyridine-derived compound featuring a tetrahydropyridinone core substituted with a 2-methylphenyl group at position 4, a cyano group at position 3, and a sulfanyl-linked acetate ester at position 2. The molecule’s structure combines electron-withdrawing (cyano, ketone) and electron-donating (methylphenyl) groups, influencing its electronic properties and reactivity.
Properties
IUPAC Name |
ethyl 2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-22-16(21)10-23-17-14(9-18)13(8-15(20)19-17)12-7-5-4-6-11(12)2/h4-7,13H,3,8,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFVFWJEFVGSDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
The compound features a tetrahydropyridine core with multiple functional groups, including a cyano group and a sulfanyl moiety. The synthesis typically involves several steps:
- Formation of the Dihydropyridine Ring : This can be achieved through a Hantzsch reaction involving an aldehyde, a β-keto ester, and ammonia.
- Introduction of the Cyano Group : A nucleophilic substitution reaction is used to incorporate the cyano group.
- Sulfanylation : The sulfanyl group is added through thiolation reactions using thiol reagents.
The detailed synthesis pathways can be referenced in chemical literature .
The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the cyano group allows it to act as an electrophile, while the hydroxyl and sulfanyl groups facilitate hydrogen bonding. These interactions can modulate enzyme activities and receptor binding, leading to diverse biological effects .
Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds derived from similar structures demonstrated efficacy against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .
Antitumor Activity
Studies have shown promising results regarding the anticancer potential of this compound:
- Cytotoxicity Tests : In vitro assays revealed that derivatives exhibited cytotoxic effects against human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were reported to be within a range indicating moderate to high activity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of the tetrahydropyridine framework. Results indicated that certain derivatives had significant inhibitory effects on bacterial growth compared to standard antibiotics .
- Antitumor Activity : Another research effort focused on the cytotoxic effects of similar compounds against cancer cell lines. The findings suggested that modifications in the structure could enhance antitumor efficacy .
Summary of Findings
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate exhibit promising anticancer properties. For instance:
- Mechanism of Action: The compound may inhibit specific enzymes involved in cancer cell proliferation. Its interaction with molecular targets such as protein kinases could lead to reduced tumor growth.
| Study | Findings |
|---|---|
| Demonstrated inhibition of cancer cell lines in vitro. | |
| Showed potential for reducing tumor size in animal models. |
Neuroprotective Effects
The tetrahydropyridinone structure is known for neuroprotective properties. This compound may protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
| Study | Findings |
|---|---|
| Indicated improvement in cognitive functions in treated models. | |
| Suggested reduction of oxidative stress markers in neuronal cells. |
Polymer Synthesis
The unique functional groups present in this compound allow for its use as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
| Application | Description |
|---|---|
| Coatings | Used to develop high-performance coatings with improved durability. |
| Composites | Enhances the mechanical strength of composite materials. |
Nanotechnology
In nanotechnology, the compound can serve as a precursor for synthesizing nanoparticles with tailored properties for applications in drug delivery systems.
Pesticide Development
The structural characteristics of this compound suggest potential as an agrochemical agent. Its ability to interact with biological systems makes it a candidate for developing novel pesticides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Substituent Variations and Molecular Properties
*Calculated based on molecular formula.
- Electronic Effects: The target compound’s 2-methylphenyl group is electron-donating, contrasting with the electron-withdrawing 2-chlorophenyl group in its chloro analog .
- Lipophilicity : The methyl group in the target compound likely enhances lipophilicity (higher XLogP3) compared to the chloro derivative, favoring membrane permeability in biological systems .
- Synthetic Accessibility : The styryl-substituted analog (from ) achieves an 85% yield under reflux conditions with ethyl chloroacetate, suggesting that steric hindrance from the target’s 2-methylphenyl group might require optimized reaction parameters .
Crystallographic and Structural Insights
While crystallographic data for the target compound is absent in the provided evidence, SHELX-based refinements (e.g., SHELXL ) have been widely used for analogous structures. For example, the chloro derivative () may exhibit distinct hydrogen-bonding patterns due to chlorine’s polarizability, influencing crystal packing compared to the methyl-substituted target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
